
methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. It has been widely used in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Pyrroles
Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate has been utilized as a building block in the synthesis of bioactive pyrroles, such as lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These compounds exhibit anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity, making the substance significant in medical research (Gupton et al., 2014).
Antimicrobial Agent Synthesis
Another study focused on synthesizing novel derivatives of this compound to evaluate their antimicrobial activities. The findings indicated that the presence of a heterocyclic ring in the structure enhances antibacterial and antifungal activities, suggesting its potential use in developing new antimicrobial agents (Hublikar et al., 2019).
Synthesis of Furo[3,2-b]Pyrrole Derivatives
The compound has been used in the synthesis of derivatives of furo[3,2-b]pyrrole, indicating its versatility in the creation of diverse heterocyclic structures, which could be beneficial in various chemical applications (Zemanová & Gašparová, 2013).
Development of Pyrrolopyridines
Research has been conducted on the synthesis of pyrrolopyridine analogs, showing the utility of this compound in creating complex heterocyclic systems that might have pharmacological relevance (Toja et al., 1986).
Other Applications
The compound has also been used in the synthesis of various pyrrole-containing products and heterocyclic systems, demonstrating its broad application in medicinal chemistry and organic synthesis (Anderson & Lee, 1965).
Mecanismo De Acción
Target of Action
Pyrrole derivatives, such as “methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate”, are often used in the synthesis of various biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological targets of the compound, which are currently unknown. In general, pyrrole derivatives can interact with biological targets in various ways, including binding to enzymes or receptors, disrupting cell membranes, or interacting with DNA .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrole derivatives are involved in a wide range of biological activities, suggesting they could potentially interact with multiple pathways .
Propiedades
IUPAC Name |
methyl 4-bromo-5-formyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)3-5(9)7(10)4-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBCRHVYOBLHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1C=O)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



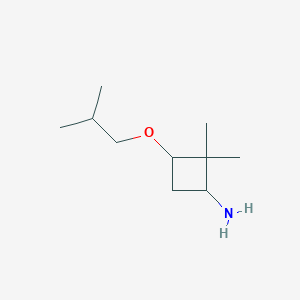
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
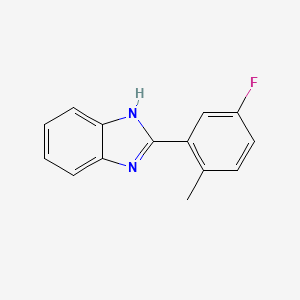

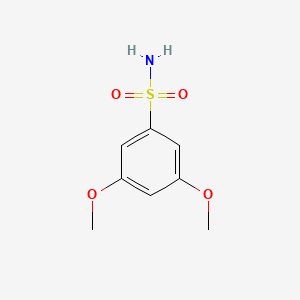
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
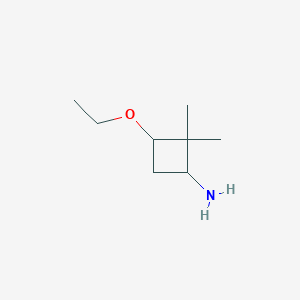
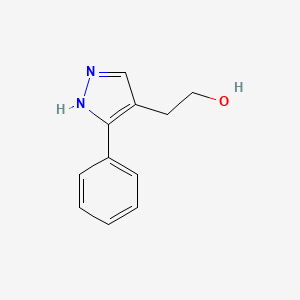

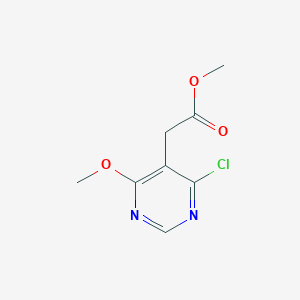
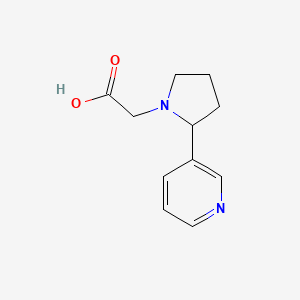
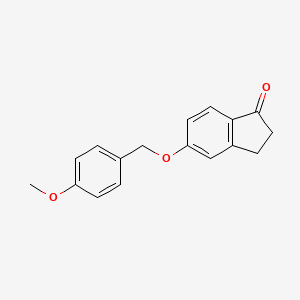

![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)